
1-(2-Amino-5-methylpyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-methylpyridin-4-yl)ethanone is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-4-yl)ethanone typically involves the reaction of 2-amino-5-methylpyridine with an appropriate acylating agent. One common method is the acylation of 2-amino-5-methylpyridine using acetyl chloride or acetic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 1-(2-Amino-5-methylpyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
1-(2-Amino-5-methylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which 1-(2-Amino-5-methylpyridin-4-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethanone group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: This compound has an amino group at a different position on the pyridine ring.
Uniqueness: 1-(2-Amino-5-methylpyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanone group makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(2-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3,(H2,9,10) |
InChI 键 |
GGMAETUEISQHJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
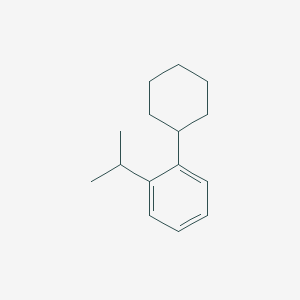
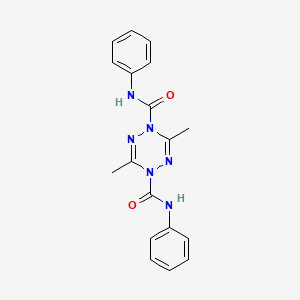
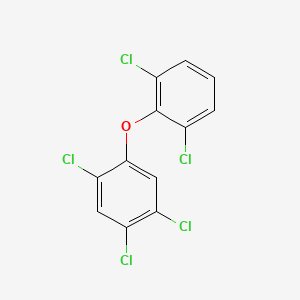

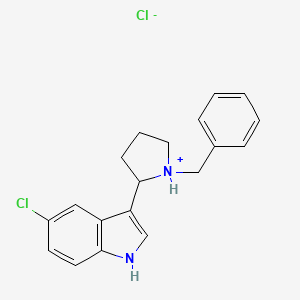

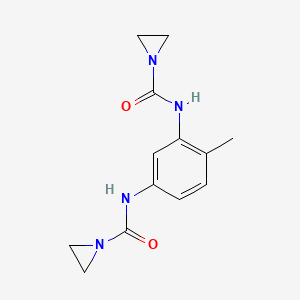
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)




